4-butyl-N-hydroxybenzene-1-carboximidamide
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Overview
Description
4-butyl-N-hydroxybenzene-1-carboximidamide is an organic compound that belongs to the class of hydroxybenzene carboximidamides. This compound is characterized by the presence of a butyl group attached to the benzene ring, along with a hydroxy group and a carboximidamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-hydroxybenzene-1-carboximidamide typically involves the reaction of 4-butylbenzene-1-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxy group. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 4-butylbenzene-1-carboximidamide-1-one, while reduction of the carboximidamide group may produce 4-butylbenzene-1-amine.
Scientific Research Applications
4-butyl-N-hydroxybenzene-1-carboximidamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-butyl-N-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the carboximidamide group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-hydroxybenzene-1-carboximidamide
- 4-ethyl-N-hydroxybenzene-1-carboximidamide
- 4-methyl-N-hydroxybenzene-1-carboximidamide
Uniqueness
4-butyl-N-hydroxybenzene-1-carboximidamide is unique due to the presence of the butyl group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific research applications.
Properties
IUPAC Name |
4-butyl-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-3-4-9-5-7-10(8-6-9)11(12)13-14/h5-8,14H,2-4H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSILFGWSYOPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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